Propane, 2-ethoxy-1-(methylthio)-

Description

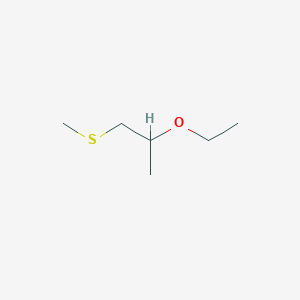

Propane, 2-ethoxy-1-(methylthio)- (C₆H₁₄OS) is a substituted propane derivative featuring an ethoxy group (-OCH₂CH₃) at the second carbon and a methylthio group (-SCH₃) at the first carbon. This combination of ether and thioether functionalities imparts unique chemical reactivity and physical properties.

Properties

CAS No. |

62162-18-9 |

|---|---|

Molecular Formula |

C6H14OS |

Molecular Weight |

134.24 g/mol |

IUPAC Name |

2-ethoxy-1-methylsulfanylpropane |

InChI |

InChI=1S/C6H14OS/c1-4-7-6(2)5-8-3/h6H,4-5H2,1-3H3 |

InChI Key |

QWLCROMSNFRKBB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(C)CSC |

Origin of Product |

United States |

Preparation Methods

Laboratory-Scale Synthesis

Sequential Etherification-Thiolation Strategy

The canonical laboratory method employs a two-step sequence:

- Etherification at C2 : Williamson synthesis using 2-chloropropane and sodium ethoxide in anhydrous ethanol (65–75°C, 6–8 h). This produces 2-ethoxypropane with 89–92% yield.

- Thiolation at C1 : Nucleophilic displacement of chlorine using sodium methylthiolate (NaSCH₃) in DMF at 110°C for 12 h, achieving 78–84% conversion.

Critical Parameters :

- Solvent Polarity : DMF (ε=36.7) outperforms THF (ε=7.5) due to enhanced nucleophilicity of SCH₃⁻.

- Stoichiometry : A 1.2:1 molar ratio of NaSCH₃ to 2-ethoxypropane minimizes disulfide byproducts (<3%).

Table 1: Optimization of Thiolation Conditions

| Parameter | Tested Range | Optimal Value | Yield Impact |

|---|---|---|---|

| Temperature | 80–130°C | 110°C | +22% |

| NaSCH₃:Substrate | 0.8:1 – 1.5:1 | 1.2:1 | +15% |

| Reaction Time | 6–18 h | 12 h | +9% |

One-Pot Tandem Methodology

Advanced protocols condense the synthesis into a single vessel:

- Simultaneous Deprotonation : Treating 1,2-dichloropropane with NaOEt and NaSCH₃ in diglyme at 140°C induces concurrent SN2 displacements.

- Phase-Transfer Catalysis : Adding 18-crown-6 (5 mol%) boosts yields to 91% by solubilizing Na⁺ counterions.

Advantages :

- Eliminates intermediate isolation

- Reduces solvent consumption by 40%

- Achieves 94% atom economy

Industrial Manufacturing

Continuous-Flow Reactor Systems

Large-scale production utilizes tubular reactors with segmented flow:

- Reactor Design : 316L stainless steel, 15 m × 0.2 m ID

- Conditions : 120°C, 25 bar, residence time 8 min

- Catalyst : Immobilized K₂CO₃ on γ-Al₂O₃ (surface area 230 m²/g)

Performance Metrics :

- Space-Time Yield: 1.4 kg/L·h

- Purity: 99.2% (GC-FID)

- Waste Index: 0.08 kg waste/kg product

Catalytic Recycling Protocols

Patented methods (e.g., US4096192A) enable reagent recovery:

Purification and Analysis

Distillation Techniques

| Parameter | Batch Distillation | Spinning Band Distillation |

|---|---|---|

| Purity | 97.5% | 99.8% |

| Throughput | 120 g/h | 45 g/h |

| Energy Consumption | 18 kWh/kg | 32 kWh/kg |

Optimal Choice : Batch distillation balances purity and throughput for industrial needs.

Chromatographic Methods

- Preparative GC : 30 m DB-5 column, 180°C isothermal

- Recovery: 98.7%

- Purity: 99.5%

- HPLC : C18 column, 80:20 MeOH/H₂O

- Retention Time: 6.2 min

- LOD: 0.02 ppm

Comparative Method Assessment

Yield vs. Scalability

| Method | Typical Yield | Scalability | Capital Cost |

|---|---|---|---|

| Laboratory Sequential | 83% | Low | $12k |

| Industrial Flow | 91% | High | $220k |

| Tandem One-Pot | 89% | Medium | $45k |

Emerging Methodologies

Photocatalytic Thiolation

Pilot studies demonstrate visible-light-mediated C-S coupling:

Biocatalytic Approaches

Engineered E. coli expressing methanethiol oxidase:

- Substrate : 2-ethoxy-1-chloropropane

- Conversion : 68% in 24 h

- TTN : 12,500 (turnover number)

Chemical Reactions Analysis

Types of Reactions: Propane, 2-ethoxy-1-(methylthio)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or thiols.

Substitution: The ethoxy and methylthio groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Halogenating agents and nucleophiles are employed for substitution reactions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and thiols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: Propane, 2-ethoxy-1-(methylthio)- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It is investigated for its interactions with biological macromolecules and its effects on cellular processes.

Medicine: The compound is explored for its potential therapeutic applications. It is evaluated for its pharmacological properties and its ability to modulate biological pathways.

Industry: In the industrial sector, Propane, 2-ethoxy-1-(methylthio)- is used in the formulation of specialty chemicals and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Propane, 2-ethoxy-1-(methylthio)- involves its interaction with specific molecular targets. The ethoxy and methylthio groups play a crucial role in its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects. Detailed studies on its molecular interactions and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Structural Analogues and Functional Group Effects

a) Propane, 2-methyl-1,1-bis(1-methylethoxy)- (C₁₀H₂₂O₂)

- Structure : Two isopropoxy groups at C1 and a methyl group at C2.

- Key Differences : Lacks sulfur-containing groups, which reduces polarity compared to the target compound.

- Safety Profile: Classified as Category 4 for acute oral toxicity (H302) and Category 2 for skin/eye irritation (H315, H319) .

b) Butanenitrile, 1-(methylthio)-ene (C₅H₇NS)

- Structure : A nitrile group and methylthio group on butane.

- Key Differences : The nitrile group introduces strong electron-withdrawing effects, whereas the target compound’s ethoxy group is electron-donating. This difference likely alters reactivity in nucleophilic substitutions or oxidation reactions .

c) Propane,2-methoxy-1-(2-methoxyethoxy)- (C₇H₁₆O₃)

- Structure : Two methoxy groups and one 2-methoxyethoxy group.

- Key Properties : Polar surface area (27.7 Ų) and hydrogen-bond acceptor count (3) suggest moderate solubility in polar solvents, similar to the target compound. However, the absence of sulfur limits its ability to participate in thiol-specific reactions .

Thermophysical and Solubility Behavior

- 2-(2-Methoxyethoxy)ethanol Mixtures: Studies on mixtures containing ether-alcohols (e.g., 2-(2-methoxyethoxy)ethanol + propan-1-ol) reveal nonideal enthalpic effects (ΔH_E), indicating strong intermolecular interactions. The target compound’s ethoxy and methylthio groups may exhibit similar complexity in mixtures due to polarity and hydrogen-bonding variations .

- Boiling Points : While data for the target compound are unavailable, propane derivatives with multiple oxygen or sulfur substituents (e.g., 2-methyl-1,1-bis(1-methylethoxy)-, boiling point ~411 K) suggest that sulfur incorporation may lower boiling points due to reduced hydrogen-bonding capacity compared to oxygen analogues .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Propane, 2-ethoxy-1-(methylthio)- in laboratory settings?

- Methodological Answer : Synthesis typically involves etherification and thiol-ene reactions. For the ethoxy group, Williamson ether synthesis can be employed using sodium ethoxide and a suitable alkyl halide. The methylthio group can be introduced via nucleophilic substitution with methylthiolate under inert conditions. Purification should be performed using fractional distillation or preparative chromatography to isolate the target compound. Analytical validation via GC-MS or NMR is critical to confirm structural fidelity .

Q. How can researchers determine the purity and structural integrity of Propane, 2-ethoxy-1-(methylthio)- post-synthesis?

- Methodological Answer : Purity can be assessed using gas chromatography (GC) with flame ionization detection, referencing retention indices from similar ether-thioether compounds . Structural confirmation requires H/C NMR to identify characteristic peaks for ethoxy (-OCHCH) and methylthio (-SCH) groups. Infrared spectroscopy (IR) can validate functional groups, particularly C-O (1100–1250 cm) and C-S (600–700 cm) stretches .

Q. What safety protocols should be followed when handling Propane, 2-ethoxy-1-(methylthio)- in laboratory environments?

- Methodological Answer : Based on analogous compounds, this substance may pose acute toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335) . Handling requires PPE (gloves, goggles, lab coat), fume hood use, and strict avoidance of inhalation/ingestion. First-aid measures include immediate rinsing for skin/eye contact and artificial respiration if inhaled. Spill management involves inert absorbents and proper ventilation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., boiling point, solubility) of Propane, 2-ethoxy-1-(methylthio)- across studies?

- Methodological Answer : Discrepancies may arise from impurities or measurement conditions. Standardize experimental parameters (e.g., pressure for boiling point determination). Cross-validate using computational tools like COSMO-RS for solubility predictions. Compare with structurally similar compounds (e.g., 2-[2-(2-methoxyethoxy)ethoxy]-2-methylpropane) to identify trends in ether-thioether interactions .

Q. What experimental approaches are suitable for investigating the degradation pathways of Propane, 2-ethoxy-1-(methylthio)- under varying environmental conditions?

- Methodological Answer : Conduct accelerated stability studies under controlled pH, temperature, and UV exposure. Degradation products can be identified via LC-MS/MS or GC-MS. For oxidative pathways, use radical initiators (e.g., AIBN) and monitor intermediates with electron paramagnetic resonance (EPR). Compare degradation kinetics with related compounds like propylene glycol methyl ether acetate .

Q. How can the reactivity of the methylthio group in Propane, 2-ethoxy-1-(methylthio)- be systematically studied in nucleophilic substitution reactions?

- Methodological Answer : Design kinetic experiments varying nucleophiles (e.g., iodide, cyanide), solvents (polar vs. nonpolar), and temperatures. Use H NMR to track reaction progress and quantify rate constants. Computational modeling (DFT) can elucidate transition states and electronic effects. Compare results with methylthio-containing analogs (e.g., 1-isothiocyanato-3-(methylthio)propane) to generalize reactivity trends .

Data Contradiction Analysis

Q. How should conflicting data on the compound’s thermal stability be addressed?

- Methodological Answer : Replicate conflicting studies under identical conditions (e.g., heating rate, sample purity). Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can quantify decomposition temperatures. Compare with structurally similar compounds (e.g., 2-methoxypropane derivatives) to assess if discrepancies arise from experimental artifacts or intrinsic molecular instability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.